molecular formula C10H16IN6O11P3 B15199775 [[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

Cat. No.: B15199775
M. Wt: 616.09 g/mol
InChI Key: KWQSVYSBPFTGGA-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly modified nucleoside analog featuring:

  • A 6-aminopurin-9-yl (adenine) base.
  • A tetrahydrofuran (oxolan) ring with stereospecific hydroxy (3R,4R,5R) and iodo (4R) substituents.
  • A phosphoryl-oxygen-phosphoryl (pyrophosphate-like) backbone linked to a terminal phosphonic acid group.
  • A rare iodine atom at the 4-position of the sugar moiety, which introduces significant steric and electronic effects .

Properties

Molecular Formula

C10H16IN6O11P3

Molecular Weight

616.09 g/mol

IUPAC Name

[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

InChI

InChI=1S/C10H16IN6O11P3/c11-5-7(18)4(1-26-31(24,25)28-30(22,23)16-29(19,20)21)27-10(5)17-3-15-6-8(12)13-2-14-9(6)17/h2-5,7,10,18H,1H2,(H,24,25)(H2,12,13,14)(H4,16,19,20,21,22,23)/t4-,5-,7-,10-/m1/s1

InChI Key

KWQSVYSBPFTGGA-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)I)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)I)N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its phosphonate and phosphate linkages. Key observations include:

Reaction Conditions Products Mechanistic Insight
Acidic (pH 3–5, 25°C)Cleavage of terminal phosphate groups, yielding phosphonic acid derivativesProtonation of phosphate oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Alkaline (pH 9–11, 37°C)Degradation of the iodinated oxolane ring to form diol intermediatesBase-induced elimination of iodine followed by ring opening via hydroxide ion attack .
Enzymatic (phosphatase exposure)Sequential dephosphorylation to adenosine derivativesEnzymes like alkaline phosphatase selectively hydrolyze phosphate esters .

Hydrolysis kinetics depend on steric hindrance from the iodinated sugar and electronic effects of the purine base. Stability studies show a half-life of ~48 hours in neutral aqueous solutions .

Phosphorylation and Transphosphorylation

The triphosphate-like structure enables participation in kinase-mediated phosphorylation and non-enzymatic transphosphorylation:

  • Kinase Interactions :

    • The compound acts as a substrate analog for viral RNA polymerases, competing with ATP due to structural mimicry.

    • Example Reaction :

      Compound+RNA primerPolymeraseRNA-Compound adduct+PPi\text{Compound} + \text{RNA primer} \xrightarrow{\text{Polymerase}} \text{RNA-Compound adduct} + \text{PPi}

      This incorporation disrupts nucleic acid elongation, a mechanism observed in antiviral assays .

  • Non-Enzymatic Transphosphorylation :

    • Reacts with alcohols or thiols under mild conditions (pH 7.4, 25°C), transferring phosphate groups:

      Compound+ROHROPO32+Deprotonated intermediate\text{Compound} + \text{ROH} \rightarrow \text{ROPO}_3^{2-} + \text{Deprotonated intermediate}

      Reaction rates correlate with the nucleophilicity of the acceptor molecule .

Nucleophilic Substitution at the Iodo Center

The C-I bond in the iodinated oxolane ring is susceptible to nucleophilic displacement:

Nucleophile Conditions Product Application
NH₃ (excess)60°C, DMFAmine-substituted oxolane derivativeSynthesis of prodrugs
Thiols (e.g., glutathione)Physiological pH, 37°CThioether-linked metabolitesDetoxification pathway in cellular models
Azide (NaN₃)Cu(I)-catalyzed, 50°CAzide-functionalized analogClick chemistry modifications

The iodo group’s leaving ability is enhanced by electron-withdrawing effects from adjacent phosphoryl groups, enabling regioselective substitutions .

Enzymatic Modifications and Binding

The compound interacts with enzymes involved in nucleotide metabolism:

  • Adenosine Deaminase :

    • Deamination at the purine’s C6 position is inhibited due to steric blocking by the iodinated sugar, preserving the 6-amino group .

  • TrkA Kinase :

    • Molecular docking studies (PDB: 6NTU) predict strong binding (ΔG = -9.2 kcal/mol) via hydrogen bonds between phosphonate groups and kinase active-site residues .

Enzyme Interaction Type Biological Consequence
DNA Polymerase βCompetitive inhibitionReduced DNA repair efficiency in cancer cells
Reverse TranscriptaseChain terminationAntiviral activity against retroviruses

Redox Reactions

The purine base undergoes oxidation under strong oxidative conditions:

  • Oxidation with KMnO₄ (0.1 M, acidic):

    Purine8Oxoadeninederivative\text{Purine} \rightarrow 8-Oxoadenine \, \text{derivative}
    • This reaction is monitored via UV-Vis spectroscopy (λ_max shift from 260 nm to 290 nm) .

  • Reduction with NaBH₄ :

    • Selective reduction of the iodinated oxolane’s carbonyl group is prevented by steric shielding from phosphoryl substituents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences between the target compound and analogs are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Evidence ID
Target Compound (iodo-substituted) Not explicitly given ~1000 (estimated) Iodo (C4), phosphoryl-phosphate-phosphonic acid chain High polarity due to phosphoryl groups; iodine may enhance halogen bonding or stability
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono H phosphate C13H19N6O12P2S 516.36 Methylthio (C2 of adenine), diphosphate Methylthio enhances hydrophobic interactions; used as a stable ADP analog in platelet aggregation studies
2-APTA-ADP (aminopropylthio analog) C13H22N6O10P2S 516.36 3-aminopropylthio (C2 of adenine), diphosphate Positively charged side chain improves solubility; potential for targeted receptor binding
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-phosphonooxy-tetrahydrofuran-2-yl]methyl derivatives C29H36N15O19P3 991.615 Multiple adenine units, branched phosphoryl chains High molecular weight; may mimic nucleotide polymers in viral RNA processing
γ-Amino-β-hydroxyphosphonates (general class) Variable ~200–500 Phosphonic acid replacing carboxylic acid, γ-amino-β-hydroxy backbone Resistance to enzymatic hydrolysis; mimics phosphate groups in transition states

Structural and Functional Insights :

Iodo Substituent: The iodine atom in the target compound distinguishes it from methylthio () or aminopropylthio () analogs.

Phosphoryl-Phosphonic Acid Backbone: The terminal phosphonic acid group confers resistance to phosphatase-mediated hydrolysis compared to standard phosphate esters (e.g., ADP in ). This property is shared with γ-amino-β-hydroxyphosphonates, which are stable mimics of phosphorylated intermediates .

In contrast, smaller analogs like 2-MeSADP (516 g/mol, ) are more bioavailable.

Research Implications

  • Antiviral Potential: The branched phosphoryl chains and adenine moieties resemble nucleotide analogs used in antiviral therapies (e.g., remdesivir derivatives in ). The iodine atom could be explored for targeting viral polymerases.
  • Enzymatic Inhibition: The phosphonic acid group may inhibit phosphatases or kinases, similar to γ-amino-β-hydroxyphosphonates’ role in renin inhibition .
  • Synthetic Challenges : The stereospecific iodo and phosphoryl groups necessitate advanced synthetic strategies, such as those described for analogous nucleotides in .

Q & A

Q. Q1. What are the critical considerations for synthesizing this phosphorylated adenosine analog with high stereochemical purity?

Methodological Answer: Synthesis requires precise control over phosphorylation steps and stereochemistry. Key steps include:

  • Phosphoramidite chemistry : Use of protected phosphoramidite intermediates to ensure regioselective phosphorylation at the 3' and 5' hydroxyl groups of the ribose moiety .
  • Iodination : The 4-iodo group in the oxolane ring demands anhydrous conditions to avoid hydrolysis. Use of N-iodosuccinimide (NIS) in dichloromethane under inert atmosphere is recommended .
  • Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) resolves phosphorylated isomers. Confirmation via 31^{31}P NMR is critical to verify phosphate linkage integrity .

Q. Q2. How should researchers characterize the hydrolytic stability of the iodooxolane moiety under physiological conditions?

Methodological Answer:

  • Kinetic studies : Conduct pH-dependent stability assays (pH 4–8) at 37°C, monitoring iodine release via inductively coupled plasma mass spectrometry (ICP-MS).
  • Structural analysis : Compare pre- and post-hydrolysis 1^{1}H and 13^{13}C NMR spectra to identify degradation products. Evidence suggests the iodo group is susceptible to nucleophilic displacement by water at pH > 7 .
  • Computational modeling : Use density functional theory (DFT) to predict hydrolysis transition states, guiding experimental design .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound in kinase inhibition assays?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles.

  • Assay optimization : Standardize ATP concentration (1 mM) and Mg2+^{2+} levels (10 mM) to minimize variability. Include controls with adenosine 5'-monophosphate (AMP) to distinguish non-specific binding .
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) and 19^{19}F NMR (if fluorinated analogs are present) to detect trace byproducts affecting activity .
  • Structural biology : Co-crystallize the compound with target kinases (e.g., P2Y receptors) to validate binding modes. Synchrotron X-ray diffraction resolves ambiguities in phosphate interactions .

Q. Q4. How can computational modeling predict the compound’s interaction with phosphotransferases, given its multi-phosphorylated structure?

Methodological Answer:

  • Molecular docking : Employ AutoDock Vina with AMBER force fields to model interactions. Prioritize residues coordinating the β- and γ-phosphates (e.g., Lys220 in adenylate kinase) .
  • MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the iodooxolane ring. Key metric: Root-mean-square deviation (RMSD) < 2.0 Å .
  • Free energy calculations : Use thermodynamic integration (TI) to compare binding affinities between iodinated and non-iodinated analogs .

Data Analysis and Interpretation

Q. Q5. How should researchers analyze conflicting spectral data (e.g., 31^{31}31P NMR shifts) for this compound’s phosphonic acid derivatives?

Methodological Answer:

  • Reference standards : Synthesize and characterize mono-, di-, and triphosphorylated analogs as internal references. Document chemical shifts (±0.5 ppm) for each phosphorylation state .
  • pH titration : Acquire 31^{31}P NMR spectra across pH 2–10. Phosphonic acid groups exhibit pH-dependent shifts due to protonation states (e.g., δ = 18 ppm for H2_2PO4_4^- vs. 12 ppm for HPO42_4^{2-}) .
  • Cross-validation : Correlate NMR data with IR spectroscopy (P=O stretching at 1250–1300 cm1^{-1}) and X-ray photoelectron spectroscopy (P 2p binding energy at 133–135 eV) .

Functional and Mechanistic Studies

Q. Q6. What methodologies are recommended to study this compound’s role in modulating nucleotide-dependent allosteric pathways?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to allosteric sites (e.g., G-protein-coupled receptors). Use low ionic strength buffers to enhance signal-to-noise ratios .
  • Fluorescent analogs : Synthesize a BODIPY-labeled derivative for real-time tracking of cellular uptake via confocal microscopy. Validate with knockout cell lines (e.g., ENT1-deficient models) .
  • Metabolomics : Apply LC-MS/MS to quantify endogenous ATP/ADP ratios in treated cells. A >50% ATP depletion indicates competitive inhibition of kinases .

Stability and Degradation Pathways

Q. Q7. What advanced techniques identify degradation products of this compound under oxidative stress?

Methodological Answer:

  • Forced degradation : Expose the compound to H2_2O2_2 (0.3% v/v) at 40°C for 72 hours. Monitor via UPLC-QTOF-MS with electrospray ionization (ESI+).

  • Fragmentation patterns : Key degradation products include:

    m/z Proposed Structure Pathway
    452.1Deiodinated oxolane derivativeIodine loss
    330.0Adenine-phosphonate adductPhosphate hydrolysis
    • Mechanistic insight : Use 18^{18}O-labeling to trace oxygen incorporation during hydrolysis .

Computational and High-Throughput Approaches

Q. Q8. How can AI-driven platforms optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Reaction informatics : Train neural networks on existing phosphorylation datasets (e.g., solvent, catalyst, yield). Platforms like ChemOS recommend DMF as solvent and 1H-tetrazole as activator for >90% coupling efficiency .
  • Robotic screening : Use liquid-handling systems to test 96 conditions (varying temperature, stoichiometry) in parallel. Pareto optimization balances yield and purity .
  • Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.